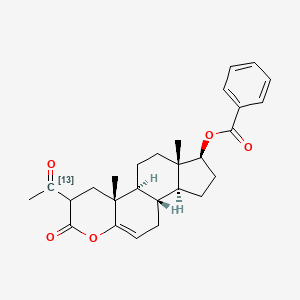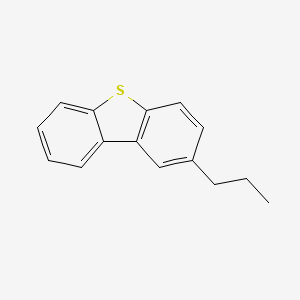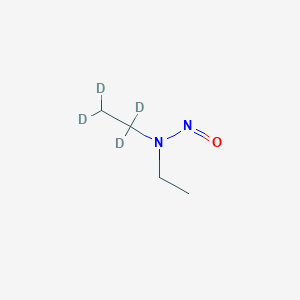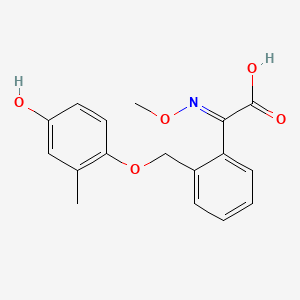
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one, also known as Ac-4-oxa-DHT, is a synthetic steroid that has been developed for scientific research purposes. It is a derivative of dihydrotestosterone (DHT) and has been shown to have unique properties that make it useful for studying the physiological and biochemical effects of androgens.
Mechanism of Action
The mechanism of action of (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is similar to that of other androgens. It binds to the androgen receptor in cells, which leads to the activation of various signaling pathways. These pathways ultimately lead to the transcription of genes that are responsible for the physiological and biochemical effects of androgens.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. These include increased protein synthesis, muscle growth, and bone density. It has also been shown to have anti-inflammatory properties, which may make it useful for treating certain conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one in lab experiments is its potency and specificity. It has been shown to be a highly selective androgen receptor agonist, meaning that it binds to and activates the androgen receptor with a high degree of specificity. This makes it useful for studying the effects of androgens on specific physiological and biochemical processes.
One of the limitations of using this compound in lab experiments is its cost and availability. It is a synthetic compound that is not readily available, and the cost of synthesizing it can be high. Additionally, its use in humans is limited due to ethical considerations.
Future Directions
There are several potential future directions for research involving (17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one. One area of interest is its potential use in the treatment of conditions such as osteoporosis and muscle wasting. Another area of interest is its use in the development of new androgen receptor agonists with improved specificity and potency.
In conclusion, this compound is a synthetic steroid that has been developed for scientific research purposes. It has been shown to be a potent androgen receptor agonist with a range of physiological and biochemical effects. Its use in lab experiments has several advantages and limitations, and there are several potential future directions for research involving this compound.
Synthesis Methods
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one is synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The specific details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires specialized equipment and expertise.
Scientific Research Applications
(17beta)-2-(Acetyl-13C)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one has been used extensively in scientific research to study the effects of androgens on various physiological and biochemical processes. It has been shown to be a potent androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation leads to a range of effects, including increased protein synthesis, muscle growth, and bone density.
properties
IUPAC Name |
[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)19-15-27(3)21-13-14-26(2)20(18(21)9-11-23(27)32-25(19)30)10-12-22(26)31-24(29)17-7-5-4-6-8-17/h4-8,11,18-22H,9-10,12-15H2,1-3H3/t18-,19?,20-,21-,22-,26-,27+/m0/s1/i16+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBMXCMFMAZMY-SNAKGNOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2(C3CCC4(C(C3CC=C2OC1=O)CCC4OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2OC1=O)CC[C@@H]4OC(=O)C5=CC=CC=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/no-structure.png)





